4,5-dichloro-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes dichloro, fluorophenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene structure, followed by the introduction of the dichloro, fluorophenyl, and sulfonamide groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonamide precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro and fluorophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4,5-dichloro-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dichloro-N-(2-pyridinyl)-3-dithiolimine
- 4,5-dichloro-N-(2-pyridinyl)-3-dithiolimine
- 4,5-dichloro-N-(2-pyridinyl)-3-dithiolimine
Uniqueness
4,5-dichloro-N-(2-fluorophenyl)-2-methylbenzene-1-sulfonamide is unique due to its specific combination of dichloro, fluorophenyl, and sulfonamide groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C13H10Cl2FNO2S |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
4,5-dichloro-N-(2-fluorophenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl2FNO2S/c1-8-6-9(14)10(15)7-13(8)20(18,19)17-12-5-3-2-4-11(12)16/h2-7,17H,1H3 |
InChI Key |
OGEYRHPYJLNGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.